REACTION_SMILES
|
[F:25][C:26]([F:27])([F:28])[C:29]([OH:30])=[O:31].[N+:1]([c:2]1[cH:3][cH:4][c:5]([O:6][C:7]([NH:8][c:9]2[s:10][c:11](-[c:12]3[cH:13][cH:14][cH:15][cH:16][cH:17]3)[cH:18][n:19]2)=[O:20])[cH:21][cH:22]1)([O-:23])=[O:24].[c:32]1(-[c:33]2[s:34][c:35]([NH:36][C:37]([NH:38][N:47]3[CH2:48][CH2:49][N:50]([c:53]4[n:54][cH:55][cH:56][cH:57][n:58]4)[CH2:51][CH2:52]3)=[O:39])[n:40][cH:41]2)[cH:42][cH:43][cH:44][cH:45][cH:46]1>>[NH:47]1[CH2:48][CH2:49][N:50]([c:53]2[n:54][cH:55][cH:56][cH:57][n:58]2)[CH2:51][CH2:52]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
O=C(O)C(F)(F)F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Nc1ncc(-c2ccccc2)s1)Oc1ccc([N+](=O)[O-])cc1
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Name
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O=C(Nc1ncc(-c2ccccc2)s1)NN1CCN(c2ncccn2)CC1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Nc1ncc(-c2ccccc2)s1)NN1CCN(c2ncccn2)CC1
|
Name
|
|
Type
|
product
|
Smiles
|
c1cnc(N2CCNCC2)nc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[F:25][C:26]([F:27])([F:28])[C:29]([OH:30])=[O:31].[N+:1]([c:2]1[cH:3][cH:4][c:5]([O:6][C:7]([NH:8][c:9]2[s:10][c:11](-[c:12]3[cH:13][cH:14][cH:15][cH:16][cH:17]3)[cH:18][n:19]2)=[O:20])[cH:21][cH:22]1)([O-:23])=[O:24].[c:32]1(-[c:33]2[s:34][c:35]([NH:36][C:37]([NH:38][N:47]3[CH2:48][CH2:49][N:50]([c:53]4[n:54][cH:55][cH:56][cH:57][n:58]4)[CH2:51][CH2:52]3)=[O:39])[n:40][cH:41]2)[cH:42][cH:43][cH:44][cH:45][cH:46]1>>[NH:47]1[CH2:48][CH2:49][N:50]([c:53]2[n:54][cH:55][cH:56][cH:57][n:58]2)[CH2:51][CH2:52]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(O)C(F)(F)F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Nc1ncc(-c2ccccc2)s1)Oc1ccc([N+](=O)[O-])cc1
|
Name
|
O=C(Nc1ncc(-c2ccccc2)s1)NN1CCN(c2ncccn2)CC1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(Nc1ncc(-c2ccccc2)s1)NN1CCN(c2ncccn2)CC1
|
Name
|
|
Type
|
product
|
Smiles
|
c1cnc(N2CCNCC2)nc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |